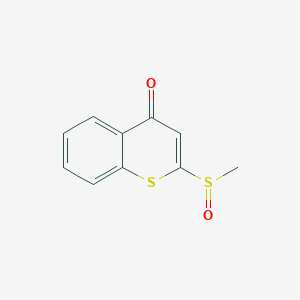![molecular formula C11H12ClNO2 B044379 N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide CAS No. 124958-83-4](/img/structure/B44379.png)
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a derivative of the widely used reagent, N-methylformamide (NMF), and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is believed to act as a covalent modifier of lysine residues in proteins, forming a stable adduct through the formation of a thioether bond. This modification can lead to changes in protein structure and function, and has been shown to affect a variety of cellular processes, including transcription, DNA repair, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets and experimental conditions. In some cases, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to inhibit protein activity, while in others it has been shown to enhance activity. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been shown to induce changes in protein conformation and stability, which can have downstream effects on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide in scientific research is its ability to selectively modify lysine residues in proteins, allowing for the study of specific protein targets. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings. However, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide. One area of interest is the development of more selective and potent derivatives of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide for use in drug design and development. Additionally, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide could be used in the study of various disease states, including cancer and neurodegenerative disorders, to better understand the role of protein acetylation in these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide and its potential applications in scientific research.
Métodos De Síntesis
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide can be synthesized through a multi-step process involving the reaction of 2-chloroacetyl-5-methylphenyl isocyanate with N-methylformamide. This reaction yields N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide as a white crystalline solid that is soluble in many organic solvents.
Aplicaciones Científicas De Investigación
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug design. One of the primary uses of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is in the study of protein acetylation, a post-translational modification that plays a crucial role in regulating cellular processes. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been used as a reagent in the synthesis of various compounds with potential therapeutic applications.
Propiedades
Número CAS |
124958-83-4 |
|---|---|
Nombre del producto |
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide |
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)-5-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-3-4-9(11(15)6-12)10(5-8)13(2)7-14/h3-5,7H,6H2,1-2H3 |
Clave InChI |
XDAONUGJWVXVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
Sinónimos |
Formamide, N-[2-(chloroacetyl)-5-methylphenyl]-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



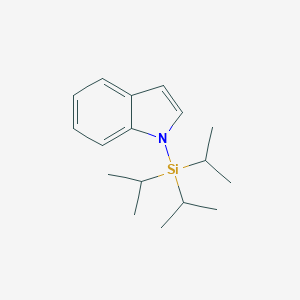

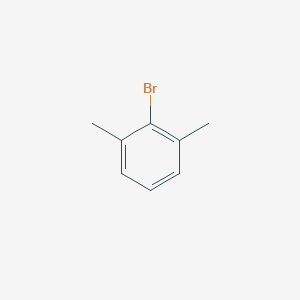
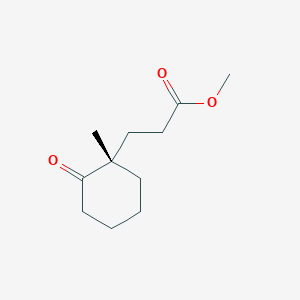
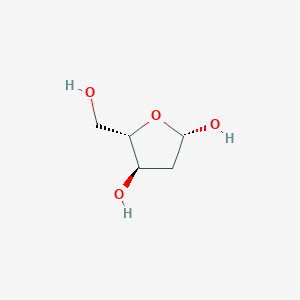
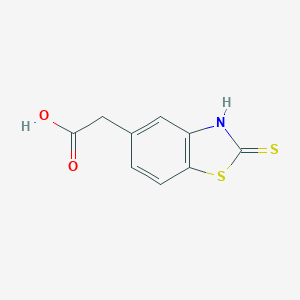
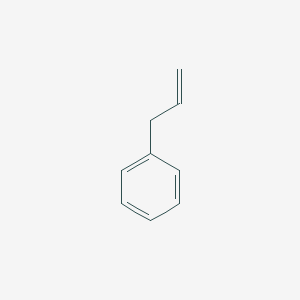
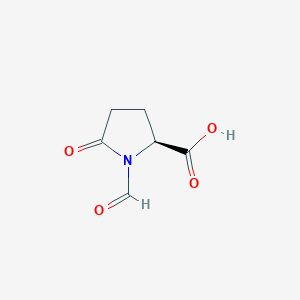
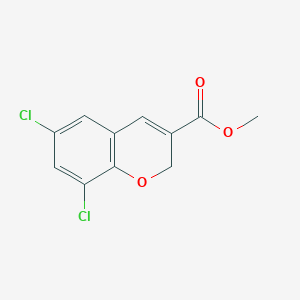
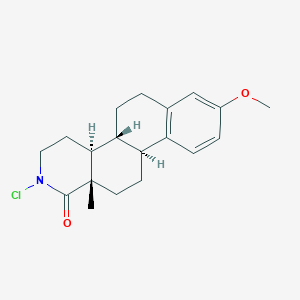
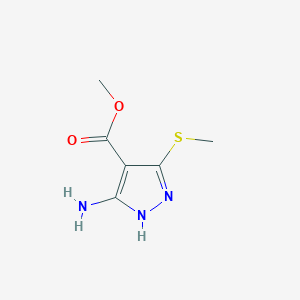
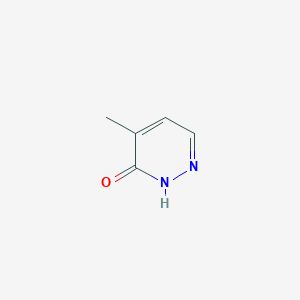
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
